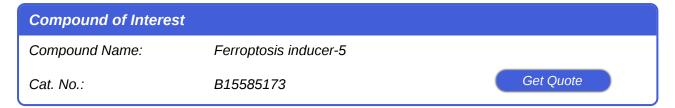


Navigating the Landscape of Ferroptosis Induction: A Technical Guide to FIN56 and FINO2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The term "Ferroptosis Inducer-5" lacks a clear and universally accepted chemical identity in the scientific literature. While the CAS number 2991058-60-5 is associated with a product named "Ferroptosis-IN-5," a definitive public chemical structure is not readily available, leading to ambiguity. This guide, therefore, focuses on two well-characterized and mechanistically distinct ferroptosis inducers: FIN56 and FINO2. These compounds serve as invaluable tools for researchers studying the intricate mechanisms of ferroptosis and for professionals in drug development exploring novel therapeutic strategies. This document provides a comprehensive overview of their chemical structures, mechanisms of action, quantitative data, and detailed experimental protocols.

The Ambiguity of "Ferroptosis Inducer-5"

Initial searches for "**Ferroptosis Inducer-5**" reveal a compound with CAS number 2991058-60-5, commercially available as "Ferroptosis-IN-5". However, the chemical structure for this specific compound is not widely published in peer-reviewed literature, making it difficult to discuss its specific mechanism of action and properties in a scientifically rigorous manner. Given this ambiguity, this guide will pivot to two specific and well-documented ferroptosis inducers, FIN56 and FINO2, to provide a robust and reliable technical overview.

FIN56: A Dual-Action Inducer of Ferroptosis



FIN56 is a potent and specific inducer of ferroptosis that operates through a unique dual mechanism, making it a valuable tool for dissecting the molecular pathways of this form of cell death.

Chemical Structure and Properties of FIN56

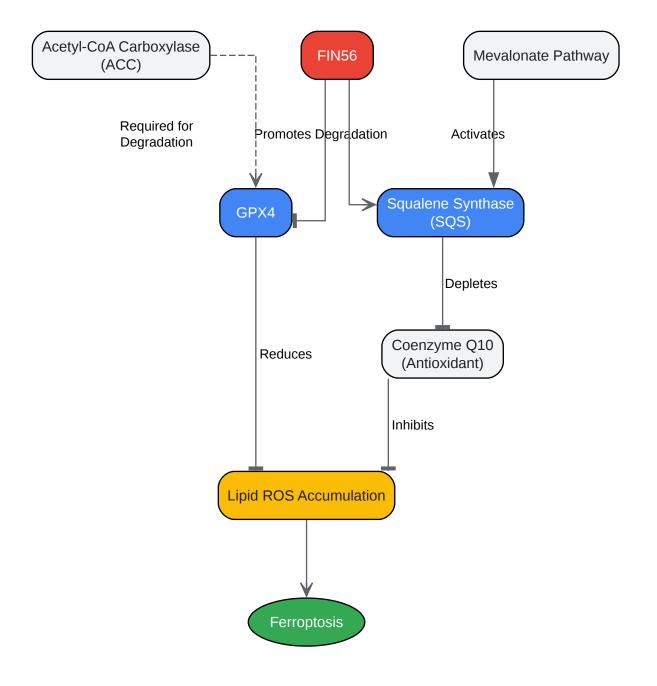
Property	- Value
IUPAC Name	N',N'-(5,6-dihydro-5-hydroxy-6-imino-1,10- phenanthroline-2,9- diyl)bis(cyclohexanesulfonamide)
CAS Number	1083162-61-1
Molecular Formula	C24H31N5O5S2
Molecular Weight	549.67 g/mol

Mechanism of Action of FIN56

FIN56 induces ferroptosis through two distinct but complementary pathways: the degradation of Glutathione Peroxidase 4 (GPX4) and the activation of Squalene Synthase (SQS), which leads to the depletion of Coenzyme Q10 (CoQ10)[1][2][3][4].

- GPX4 Degradation: FIN56 promotes the degradation of the selenoenzyme GPX4, a key regulator of ferroptosis that neutralizes lipid peroxides[1]. This degradation is dependent on the activity of Acetyl-CoA Carboxylase (ACC)[3][5]. The loss of GPX4 protein leads to an accumulation of toxic lipid reactive oxygen species (ROS), a hallmark of ferroptosis.
- Squalene Synthase (SQS) Activation and CoQ10 Depletion: In a parallel pathway, FIN56 binds to and activates squalene synthase, an enzyme in the mevalonate pathway[1][3][5]. This activation shunts metabolic intermediates towards the synthesis of squalene, thereby depleting the pool of precursors for the synthesis of other essential molecules, including the antioxidant Coenzyme Q10[1][2][4]. The reduction in CoQ10 further compromises the cell's ability to combat lipid peroxidation.





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Diagram 1: Signaling pathway of FIN56-induced ferroptosis.

Quantitative Data for FIN56

The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) of FIN56 varies across different cell lines, reflecting cell-type-specific sensitivities to ferroptosis.



Cell Line	Cancer Type	EC50 / IC50 (μM)	Reference
HT-29	Colorectal Cancer	~5	[5]
Caco-2	Colorectal Cancer	~10	[5]
HFF	Normal Fibroblast	> 20	[5]
LN229	Glioblastoma	2.6 - 4.2	[6]
U118	Glioblastoma	2.6 - 4.2	[6]
J82	Bladder Cancer	~5	[7]
253J	Bladder Cancer	~2	[7]
T24	Bladder Cancer	~3	[7]
RT-112	Bladder Cancer	~4	[7]

Experimental Protocols for FIN56

This protocol is adapted from studies investigating FIN56-induced protein degradation[7][8].

- Cell Culture and Treatment: Seed cells (e.g., HT-1080 or bladder cancer cell lines) in 6-well plates and allow them to adhere overnight. Treat the cells with FIN56 at the desired concentration (e.g., 5 μM) for various time points (e.g., 3, 6, 9, 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 μg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against GPX4 overnight

Foundational & Exploratory





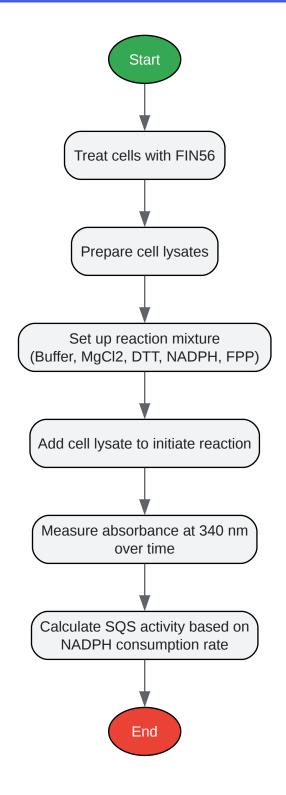
at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
 detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH)
 for loading control.
- Quantification: Densitometrically quantify the GPX4 protein bands and normalize them to the loading control to determine the extent of degradation.

This assay measures the activity of SQS by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm[9][10].

- Preparation of Cell Lysates: Treat cells with FIN56 as described above. Harvest and lyse the cells in a suitable buffer that preserves enzyme activity.
- Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl2, DTT, NADPH, and the substrate farnesyl pyrophosphate (FPP).
- Initiation of Reaction: Add the cell lysate containing SQS to the reaction mixture to start the reaction.
- Spectrophotometric Measurement: Immediately measure the absorbance at 340 nm at time zero and then at regular intervals for a defined period.
- Calculation of SQS Activity: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADPH consumption and thus to the SQS activity. Calculate the enzyme activity based on the molar extinction coefficient of NADPH.





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Diagram 2: Experimental workflow for the Squalene Synthase (SQS) activity assay.



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FINO2: An Endoperoxide-Containing Ferroptosis Inducer

FINO2 is a 1,2-dioxolane-containing compound that initiates ferroptosis through a mechanism distinct from that of FIN56, primarily involving iron oxidation and indirect GPX4 inhibition.

Chemical Structure and Properties of FINO2

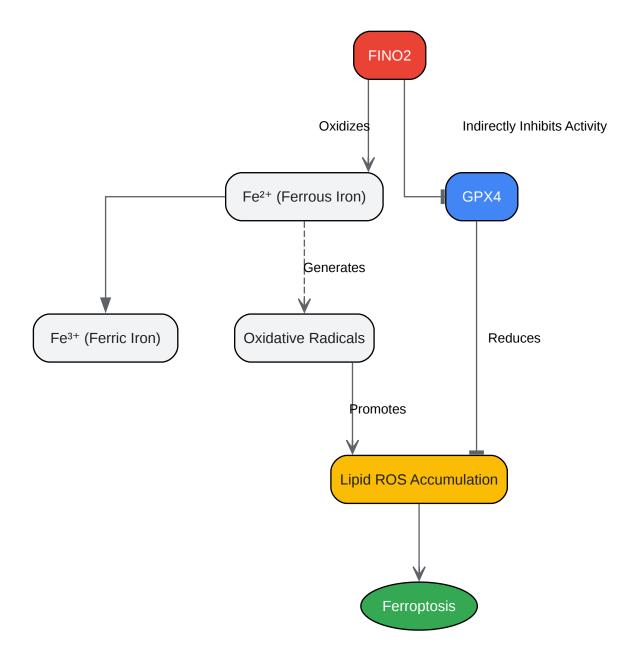
Property	
IUPAC Name	2-(3,5-diphenyl-1,2-dioxolan-3-yl)ethan-1-ol
CAS Number	869298-31-7
Molecular Formula	C17H18O3
Molecular Weight	270.32 g/mol

Mechanism of Action of FINO2

FINO2 induces ferroptosis through a multi-pronged approach that involves the direct oxidation of iron and the indirect inhibition of GPX4 activity, without depleting the GPX4 protein itself[1] [11][12].

- Iron Oxidation: The endoperoxide moiety of FINO2 can directly oxidize ferrous iron (Fe2+) to ferric iron (Fe3+), a process that can contribute to the generation of lipid-damaging radicals[1][12].
- Indirect GPX4 Inhibition: Unlike direct covalent inhibitors of GPX4 (e.g., RSL3), FINO2 leads
 to a loss of GPX4 enzymatic function indirectly[1][11]. The exact mechanism of this indirect
 inhibition is still under investigation but is thought to be a consequence of the widespread
 oxidative stress induced by the compound.





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Diagram 3: Signaling pathway of FINO2-induced ferroptosis.

Quantitative Data for FINO2

The potency of FINO2 has been evaluated in various cancer cell lines.



Cell Line	Cancer Type	EC50 / IC50 (μM)	Reference
HT-1080	Fibrosarcoma	~10	[11][12]
BJ-eLR	Engineered Cancer Cells	Selective vs. non- cancerous	[11]

Experimental Protocols for FINO2

This protocol is a widely used method to detect lipid ROS accumulation, a key event in ferroptosis, and has been used to characterize the effects of FINO2[11][12][13][14][15].

- Cell Culture and Treatment: Seed cells (e.g., HT-1080) in 6-well plates and allow them to adhere. Treat the cells with FINO2 (e.g., 10 μM) for a specified time (e.g., 6 hours). Include appropriate controls, such as a vehicle (DMSO) and a positive control for ferroptosis (e.g., erastin).
- Probe Staining: During the last 30-60 minutes of treatment, add the C11-BODIPY 581/591 probe to the cell culture medium at a final concentration of 1-5 μM.
- Cell Harvesting: After incubation, harvest the cells by trypsinization, wash them with PBS, and resuspend them in a suitable buffer for analysis (e.g., PBS or HBSS).
- Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The C11-BODIPY probe
 exhibits a fluorescence emission shift from red (~590 nm) to green (~510 nm) upon oxidation
 by lipid peroxides. An increase in the green fluorescence intensity indicates lipid
 peroxidation.
- Data Analysis: Quantify the percentage of cells with high green fluorescence or the mean fluorescence intensity of the green channel to assess the level of lipid peroxidation.

This assay directly measures the ability of a compound to oxidize ferrous iron[13].

 Reagent Preparation: Prepare a solution of ferrous sulfate (FeSO4) in a suitable buffer (e.g., HEPES). Prepare a solution of the iron chelator Ferrozine, which forms a colored complex with Fe2+.



- Reaction Setup: In a 96-well plate, add the ferrous sulfate solution.
- Compound Addition: Add FINO2 or other test compounds to the wells containing the ferrous sulfate solution.
- Incubation: Incubate the plate at room temperature for a defined period.
- Colorimetric Measurement: Add the Ferrozine solution to the wells. The amount of remaining Fe2+ will react with Ferrozine to produce a colored product. Measure the absorbance at the appropriate wavelength (e.g., ~562 nm) using a spectrophotometer.
- Data Analysis: A decrease in the absorbance in the presence of the test compound compared to the control indicates the oxidation of Fe2+ to Fe3+.

Conclusion

While the identity of "Ferroptosis Inducer-5" remains ambiguous, the well-characterized compounds FIN56 and FINO2 provide researchers with powerful tools to investigate the complex mechanisms of ferroptosis. Their distinct modes of action—FIN56 through GPX4 degradation and SQS activation, and FINO2 via iron oxidation and indirect GPX4 inhibition—offer complementary approaches to induce and study this regulated cell death pathway. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of these compounds in both basic research and preclinical drug development, ultimately contributing to a deeper understanding of ferroptosis and its therapeutic potential.

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